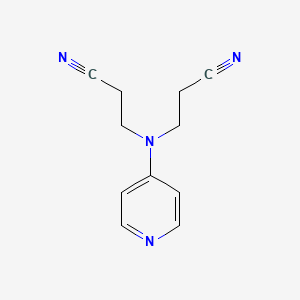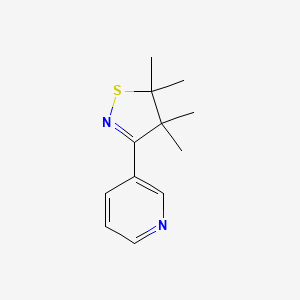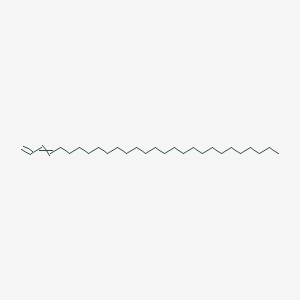![molecular formula C11H13NO4 B14374710 1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid CAS No. 90014-12-3](/img/structure/B14374710.png)
1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanobicyclo[222]octane-2,3-dicarboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both nitrile and carboxylic acid functional groups
Preparation Methods
The synthesis of 1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the bicyclic core, followed by the introduction of the nitrile and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve the optimization of these reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a scaffold for drug development.
Mechanism of Action
The mechanism by which 1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes .
Comparison with Similar Compounds
1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Similar in structure but lacks the nitrile group, leading to different chemical properties and applications.
Cubane derivatives: These compounds have a different cage structure but share some similar chemical properties and applications in material science and medicinal chemistry.
Bicyclo[1.1.1]pentane derivatives:
The uniqueness of this compound lies in its combination of rigidity, functional groups, and potential for diverse applications across various fields of research.
Properties
CAS No. |
90014-12-3 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H13NO4/c12-5-11-3-1-6(2-4-11)7(9(13)14)8(11)10(15)16/h6-8H,1-4H2,(H,13,14)(H,15,16) |
InChI Key |
VMFBASVVKGCXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(C2C(=O)O)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


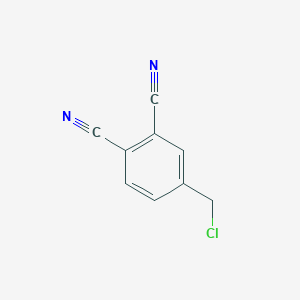
![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)
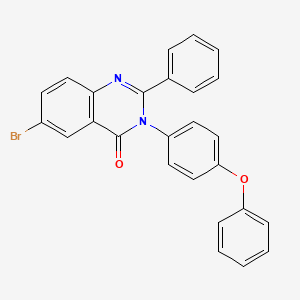

![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)
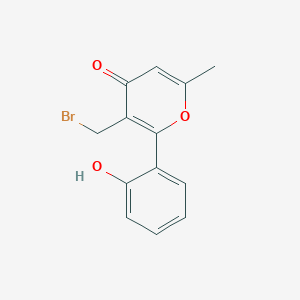
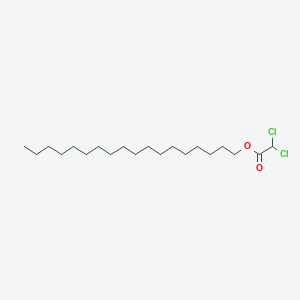
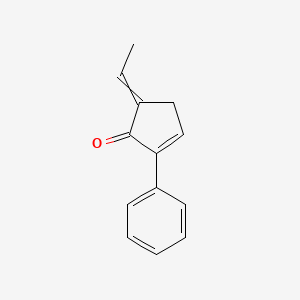

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
